molecular formula C15H29NO2 B1585833 N,N-Dimethylformamide dicyclohexyl acetal CAS No. 2016-05-9

N,N-Dimethylformamide dicyclohexyl acetal

Cat. No. B1585833
CAS RN: 2016-05-9
M. Wt: 255.4 g/mol
InChI Key: GCCBITPXNLHRFH-UHFFFAOYSA-N
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Description

N,N-Dimethylformamide dicyclohexyl acetal (DMF-DCH) is a cyclic acetal of dimethylformamide (DMF) and dicyclohexyl (DCH). It is a versatile and widely used reagent in organic chemistry and has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers. DMF-DCH is also used in a variety of scientific research applications, including in the development of new synthetic techniques and the study of biochemical and physiological effects.

Scientific Research Applications

Heterocyclic Synthesis

N,N-Dimethylformamide dicyclohexyl acetal is prominently used in the synthesis of heterocyclic compounds. Its role in the preparation of these compounds through formylation of active methylene groups and amino groups to give enamines and amidines respectively, is critical for the formation and modification of heterocyclic structures (Abu-Shanab, Sherif, & Mousa, 2009).

Alkylation in Tricyclic Antidepressants

The compound has been utilized in the preparation of N-ethyl derivatives of secondary amino tricyclic antidepressants. This application is significant in enhancing the quantitation of these drugs in plasma levels for clinical studies (Narasimhachari & Friedel, 1979).

Corticosteroid Derivatization

In corticosteroid derivatization, N,N-Dimethylformamide dicyclohexyl acetal has been used on dexamethasone to improve its analytical detection capabilities. This application is particularly relevant in the fields of analytical chemistry and drug residue surveillance (Negriolli, Maume, Deniaud, & Andre, 1996).

Transformations in Organic Synthesis

The compound is involved in unique transformations of organic compounds. For instance, it converts an allylic OH group into a [5.5.5.5]fenestradiene, showcasing its role in selective reactions of complex organic structures (Wang, Guidetti-Grept, Keese, & Stoeckli-Evans, 1997).

Synthesis of Cyanopurines and Pyrroles

The compound facilitates the synthesis of cyanopurines and novel 2H-pyrroles, which are significant in chemical research for their unique structures and potential applications (Alves et al., 1997).

Glycoside and Cyclitol Derivatives

It aids in the formation of cyclic acetals from polyhydric alcohols, which is an essential reaction in the creation of derivatives for glycosides and cyclitols (Bissett, Evans, & Parrish, 1967).

Polyheterocyclic Synthesis

N,N-Dimethylformamide dicyclohexyl acetal isinstrumental in the synthesis of polysubstituted pyridines, pyrimidines, pyridazines, and their fused derivatives. Its reaction with malononitrile dimer and diazonium chloride illustrates its versatility in creating complex heterocyclic structures (Abu-Shanab et al., 2011).

Formation of Quinazolin-4-Ones

This compound is also involved in the formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. It acts as a source of electrophilic one-carbon units, highlighting its role in the synthesis of complex organic compounds (Nathubhai et al., 2011).

Synthesis of 2-Amino-Pyrimidines

Its application in the synthesis of 4-substituted-2-amino-pyrimidines through reflux with aromatic or heterocyclic compounds demonstrates its utility in creating significant heterocyclic compounds (Gong Shengchen, 2011).

Nucleoside Derivatization

N,N-Dimethylformamide dicyclohexyl acetal has been used for the derivatization of nucleosides, improving their chromatographic and mass spectral properties. This is pivotal in biochemical analysis and research (Osei-twum et al., 1990).

Pervaporation Separation in Industrial Applications

In industrial and pharmaceutic applications, it is used for extracting acetylene and fabricating fibers. Its separation using pervaporation, an energy-efficient and environmentally friendly technology, is significant for recycling and waste management (Zhang et al., 2021).

Versatility in Natural Product Synthesis

The compound is also noted for its versatility in natural products synthesis, particularly in the formation of complex structures like heterocyclic rings and alkaloids, showcasing its broad applicability in organic synthesis (Bracher, 2020).

properties

IUPAC Name

1,1-dicyclohexyloxy-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO2/c1-16(2)15(17-13-9-5-3-6-10-13)18-14-11-7-4-8-12-14/h13-15H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCBITPXNLHRFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(OC1CCCCC1)OC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90942208
Record name 1,1-Bis(cyclohexyloxy)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethylformamide dicyclohexyl acetal

CAS RN

2016-05-9
Record name 1,1-Bis(cyclohexyloxy)-N,N-dimethylmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2016-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Bis(cyclohexyloxy)trimethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Bis(cyclohexyloxy)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-bis(cyclohexyloxy)trimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.317
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RD Budd - Clinical Toxicology, 1980 - Taylor & Francis
Procedures are described for the on-column gas chromatographic synthesis of various N-alkyl-N-alkyl barbiturates where groups added to the nitrogens are benzyl, cyclohexyl, or …
Number of citations: 3 www.tandfonline.com
M Ali - Egyptian Journal of Desert Research, 2023 - journals.ekb.eg
In terms of its nutritional and medical value, Salvia guaranitica is ranked among the most important medicinal and aromatic plants because of the abundance of essential active …
Number of citations: 4 journals.ekb.eg

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